molecular formula C10H18N2O2 B7967426 1-(4-Oxa-1,9-diazaspiro[5.5]undecan-1-yl)ethanone

1-(4-Oxa-1,9-diazaspiro[5.5]undecan-1-yl)ethanone

Cat. No.: B7967426
M. Wt: 198.26 g/mol
InChI Key: WOMBIENPISSMFP-UHFFFAOYSA-N
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Description

1-(4-Oxa-1,9-diazaspiro[5.5]undecan-1-yl)ethanone is a spirocyclic compound characterized by a unique structural framework that includes both oxygen and nitrogen atoms within its ring system. This compound has garnered significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development .

Preparation Methods

The synthesis of 1-(4-Oxa-1,9-diazaspiro[5.5]undecan-1-yl)ethanone can be achieved through various synthetic routes. One notable method involves the Prins cyclization reaction, which allows for the construction of the spirocyclic scaffold in a single step. Another approach utilizes the olefin metathesis reaction on a Grubbs catalyst, although this method is more complex and expensive .

Chemical Reactions Analysis

1-(4-Oxa-1,9-diazaspiro[5.5]undecan-1-yl)ethanone undergoes several types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield various oxygenated derivatives, while reduction can produce corresponding alcohols or amines.

Scientific Research Applications

1-(4-Oxa-1,9-diazaspiro[5

Mechanism of Action

The mechanism by which 1-(4-Oxa-1,9-diazaspiro[5.5]undecan-1-yl)ethanone exerts its effects involves its interaction with specific molecular targets. For example, as an inhibitor of the MmpL3 protein, it disrupts the transport of essential lipids required for the survival of Mycobacterium tuberculosis . This inhibition ultimately leads to the bacterium’s death. The compound’s interaction with other receptors and enzymes may involve similar binding and inhibition mechanisms.

Comparison with Similar Compounds

1-(4-Oxa-1,9-diazaspiro[5.5]undecan-1-yl)ethanone can be compared to other spirocyclic compounds, such as:

The uniqueness of this compound lies in its specific combination of oxygen and nitrogen atoms within the spirocyclic structure, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-(4-oxa-1,9-diazaspiro[5.5]undecan-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O2/c1-9(13)12-6-7-14-8-10(12)2-4-11-5-3-10/h11H,2-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOMBIENPISSMFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCOCC12CCNCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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